(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the guanidino group: The guanidino group is introduced by reacting the intermediate with a suitable guanidination reagent, followed by protection with the Pbf group.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Deprotected amino acid: Removal of the Fmoc and Pbf groups yields the free amino acid.
Peptide products: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Pbf groups protect the amino and guanidino groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds and the generation of the desired peptide sequence.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-amino-4-(N’-Pbf-guanidino)-butyric acid: Similar in structure but with a different carbon chain length.
Fmoc-L-arginine (Pbf)-OH: Another protected amino acid used in peptide synthesis.
Uniqueness
(S)-Fmoc-2-amino-3-(N’-Pbf-guanidino)-propionic acid is unique due to its specific protecting groups and the position of the guanidino group. This uniqueness allows for selective reactions and the synthesis of peptides with specific sequences and properties.
Properties
Molecular Formula |
C32H36N4O7S |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36) |
InChI Key |
BLJRFPSBMLTXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.